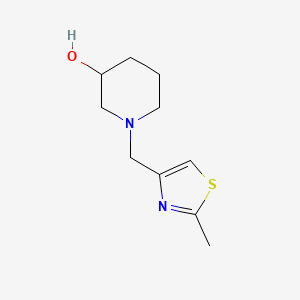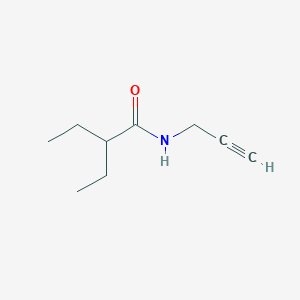
2-ethyl-N-(prop-2-yn-1-yl)butanamide
Descripción general
Descripción
“2-ethyl-N-(prop-2-yn-1-yl)butanamide” is a chemical compound with the molecular formula C9H15NO . It has a molecular weight of 153.22 .
Molecular Structure Analysis
The InChI code for “2-ethyl-N-(prop-2-yn-1-yl)butanamide” is 1S/C9H15NO/c1-4-7-10-9(11)8(5-2)6-3/h1,8H,5-7H2,2-3H3 (H,10,11) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
“2-ethyl-N-(prop-2-yn-1-yl)butanamide” has a melting point of 62-63°C . It has a density of 0.9±0.1 g/cm3, a boiling point of 279.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthon in Sonogashira Cross-Coupling Reactions
Compounds with a propargyl group, like “2-ethyl-N-(prop-2-yn-1-yl)butanamide”, can be useful synthons in Sonogashira cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis and medicinal chemistry.
Precursor for N-Alkylation
The propargyl group in “2-ethyl-N-(prop-2-yn-1-yl)butanamide” can potentially undergo N-alkylation reactions . This process could be used to create a variety of new compounds, which could have applications in pharmaceuticals or materials science.
Polymerization Initiator
Similar compounds with protecting groups at the reactive propargylic and terminal acetylenic sites have been studied as initiators for polymerization . Therefore, “2-ethyl-N-(prop-2-yn-1-yl)butanamide” could potentially be used in similar applications.
Visible-Light-Induced Oxidative Formylation
N-alkyl-N-(prop-2-yn-1-yl)anilines, which are structurally similar to “2-ethyl-N-(prop-2-yn-1-yl)butanamide”, have been used in visible-light-induced oxidative formylation reactions . This reaction could potentially be applied to “2-ethyl-N-(prop-2-yn-1-yl)butanamide” to create formamide derivatives.
Biological Applications
While specific biological applications for “2-ethyl-N-(prop-2-yn-1-yl)butanamide” are not readily available, indole derivatives, which share some structural similarities, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Propiedades
IUPAC Name |
2-ethyl-N-prop-2-ynylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-7-10-9(11)8(5-2)6-3/h1,8H,5-7H2,2-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZLWRSUYSPPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(prop-2-yn-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)
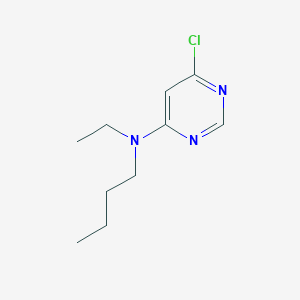
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465357.png)

![2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465359.png)
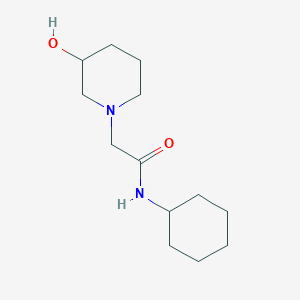
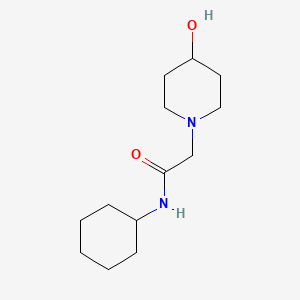
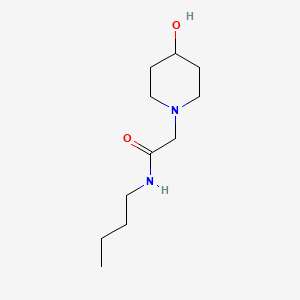
![2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1465367.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465371.png)
